3-(Benzenesulfonyl)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one - 897471-41-9

3-(Benzenesulfonyl)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

Catalog Number: EVT-3546839
CAS Number: 897471-41-9
Molecular Formula: C20H20ClN3O3S2
Molecular Weight: 450 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Reaction of 2-aminobenzothiazole with various electrophiles: This versatile approach allows the introduction of diverse functional groups at the 2-position of the benzothiazole ring. [, , , , , ]
  • Cyclization reactions: Different cyclization strategies have been developed to construct the benzothiazole ring system, starting from various precursors. [, , , , , ]
  • Modification of existing benzothiazole derivatives: Functional group transformations on existing benzothiazole compounds can be used to generate new derivatives with altered biological properties. [, , , , , ]

Structure-Activity Relationship (SAR) Studies

  • Substituents on the benzothiazole ring can significantly influence biological activity: The nature and position of substituents on the benzothiazole core can impact the potency and selectivity of these compounds. [, , , , , ]
  • Incorporation of specific heterocyclic moieties can enhance biological activity: The fusion of benzothiazole with other heterocyclic rings, such as pyrazole, thiazolidinone, and azetidinone, has been shown to improve their pharmacological properties. [, , , , , , ]
  • The presence of certain functional groups can modulate the pharmacokinetic profile: The introduction of specific functional groups can alter the absorption, distribution, metabolism, and excretion (ADME) properties of benzothiazole derivatives. [, , , ]

7-Chloro-2-[3-(4-chlorophenyl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl]-6-fluoro-1,3-benzothiazoles (5)

7-Chloro-2-[3-(4-chlorophenyl)-5-aryl-1H-pyrazol-1-yl]-6-fluoro-1,3-benzothiazoles (6)

Compound Description: This series, denoted as (6) in a research paper, represents the oxidized forms of compounds (5). They were also screened for similar biological activities as (5) [].

1-[2-(3,4-disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas (5a-t)

Compound Description: This series, denoted as (5a-t), was synthesized and evaluated for anticonvulsant, hepatotoxic, and neurotoxic properties []. The study found some compounds with promising anticonvulsant activity but no significant toxicity.

2-Anilino-4-(1,3-benzothiazol-2-yl)-5-(4-chlorobenzoyl)thiophene-3-carbonitrile

Compound Description: This specific benzothiazole derivative has been structurally characterized using X-ray crystallography []. The study revealed a nonplanar molecular conformation, with rotations around the central thiophene ring.

3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one (6a)

Compound Description: This compound, alongside several other benzothiazol-2(3H)-one derivatives, was synthesized under microwave irradiation conditions and exhibited significant antinociceptive activity in various pain models [].

5-Chloro-3-{2-oxo-2-[4-(propan-2-yl) piperazin-1-yl]ethyl}-1,3-benzothiazol-2(3H)-one (7e)

Compound Description: Similar to compound (6a), this benzothiazol-2(3H)-one derivative was synthesized under microwave irradiation and demonstrated substantial antinociceptive activity in various pain models [].

3-[2-(4-butylpiperazin-1-yl)-2-oxoethyl]-5-chloro-1,3-benzothiazol-2(3H)-one (8e)

Compound Description: This benzothiazol-2(3H)-one derivative, synthesized under microwave irradiation, exhibited significant antinociceptive activity in various pain models [].

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: This compound is a metabolite of venetoclax (ABT-199), a B-cell lymphoma-2 protein inhibitor used in treating hematologic malignancies []. It is generated through the nitro reduction of venetoclax.

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: This is another metabolite of venetoclax (ABT-199), identified as a major metabolite in humans []. It is formed by cytochrome P450 3A4 (CYP3A4)-mediated oxidation and cyclization.

6-chloro-5-{3-[4-(1H-indazol-3-yl)-piperazin-1-yl]-propyl}-3,3-dimethyl-1,3-dihydro-indol-2-one (1a)

Compound Description: This compound was found to be mutagenic in the Ames assay, primarily due to a P450-mediated metabolic reaction involving a putative oxaziridine intermediate [].

6-chloro-5-{3-[4-(1H-indazol-3-yl)-piperidin-1-yl]-propyl}-3,3-dimethyl-1,3-dihydro-indol-2-one (1b)

Compound Description: This is a structural analogue of compound (1a), designed to investigate the link between metabolism and mutagenicity. It was found to be non-mutagenic and did not undergo the same metabolic cleavage as (1a) [].

Properties

CAS Number

897471-41-9

Product Name

3-(Benzenesulfonyl)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

IUPAC Name

3-(benzenesulfonyl)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

Molecular Formula

C20H20ClN3O3S2

Molecular Weight

450 g/mol

InChI

InChI=1S/C20H20ClN3O3S2/c21-15-6-7-17-18(14-15)28-20(22-17)24-11-9-23(10-12-24)19(25)8-13-29(26,27)16-4-2-1-3-5-16/h1-7,14H,8-13H2

InChI Key

HUWFUUDXQSENQH-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)CCS(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)CCS(=O)(=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.